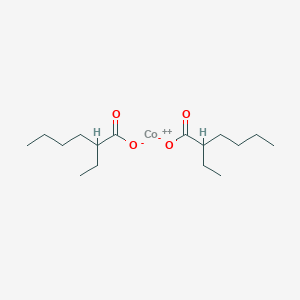
Cobalt bis(2-ethylhexanoate)
Overview
Description
Cobalt bis(2-ethylhexanoate), with the chemical formula C16H30CoO4 and CAS registry number 136-52-7, is a compound primarily used as a catalyst in various industrial processes. It appears as a dark red solid and is soluble in organic solvents. This compound plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products. Additionally, it is utilized in the synthesis of specialty chemicals and as a drying agent in coatings and paints. Its ability to promote oxidation reactions also finds application in oxidation catalysis .
Mechanism of Action
Target of Action
Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .
Biochemical Pathways
It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.
Result of Action
The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .
Action Environment
The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt bis(2-ethylhexanoate) can be synthesized by reacting cobalt(II) chloride with 2-ethylhexanoic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or xylene under reflux conditions. The product is then purified by recrystallization or distillation .
Industrial Production Methods: In industrial settings, cobalt bis(2-ethylhexanoate) is produced by a similar method but on a larger scale. The process involves the continuous addition of cobalt(II) chloride and 2-ethylhexanoic acid to a reactor, followed by heating and stirring. The resulting product is then separated and purified using
Properties
CAS No. |
136-52-7 |
|---|---|
Molecular Formula |
C8H16CoO2 |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
AAZSASWTJCLJGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Co] |
boiling_point |
Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |
Color/Form |
Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |
density |
1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |
melting_point |
Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |
Key on ui other cas no. |
136-52-7 |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
13586-82-8 |
solubility |
In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |
Synonyms |
2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















